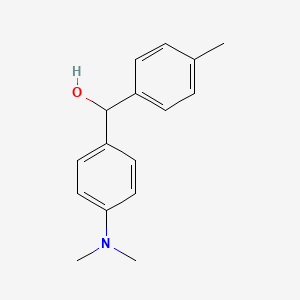

4-(二甲氨基)-4'-甲基苯甲醇

描述

4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .

Molecular Structure Analysis

The molecular structure of DMAP was solved by single crystal X-ray diffraction (SXRD) techniques which confirms that the DMAP crystal crystallizes in a monoclinic crystal system .

Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Physical and Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C (230 to 235 °F; 383 to 386 K) and a boiling point of 162 °C (324 °F; 435 K) at 50 mmHg .

科学研究应用

结构-光物理相关性

研究探索了 4-(二甲氨基)芪衍生物的溶剂变色性、荧光量子产率和寿命,表明激发态中涉及分子内电荷转移及其与分子结构的关系。观察到某些结构修饰引起的强荧光猝灭,表明分子柔性在光物理性质中的关键作用(Létard, Lapouyade, & Rettig, 1993)。

衍生物的细胞毒活性

苯并[b][1,6]萘啶的羧酰胺衍生物,涉及与 4-二甲氨基亚甲基衍生物的反应,已显示出对各种癌细胞系具有有效的细胞毒性作用,一些化合物对肿瘤表现出显着的体内功效。这项研究突出了这些化合物在癌症治疗中的潜力(Deady 等人,2003 年)。

簇转化

对含有炔胺配体的二铼配合物的研究揭示了复杂的转化,导致具有独特桥连配体结构的新化合物,提供了对热条件下簇化学和配体行为的见解(Adams 等人,1992 年)。

光产物形成和光物理测量

已经观察到 4-(二甲氨基)苯腈的光激发形成光产物会显着影响光物理测量,表明需要在光物理研究中仔细解释荧光和衰变数据(Druzhinin、Galievsky 和 Zachariasse,2005 年)。

激发电荷转移态形成

对 4-(N,N-二甲氨基)苯腈及其类似物激发单重态的密度泛函研究阐明了低能分子内电荷转移态的形成,有助于理解极性溶剂中的双重荧光(Parusel、Köhler 和 Grimme,1998 年)。

作用机制

Target of Action

Compounds with similar structures, such as 4-(dimethylamino)benzoic acid, have been found to interact with targets like replicase polyprotein 1ab and orf1a polyprotein in sars-cov .

Mode of Action

For instance, 4-(Dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts . They undergo reversible reactions with electrophiles, which could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

For example, 4-(Dimethylamino)phenol has been reported to enhance extracellular lactate dehydrogenase (LDH) levels without significant effects on gluconeogenesis .

Result of Action

For example, 4-(Dimethylamino)phenol has been reported to enhance extracellular lactate dehydrogenase (LDH) levels .

Action Environment

It’s worth noting that the compound’s structure includes a dimethylamino group, which has been found to exhibit temperature-sensitive protonation behavior . This suggests that the compound’s action could potentially be influenced by temperature changes.

安全和危害

属性

IUPAC Name |

[4-(dimethylamino)phenyl]-(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-4-6-13(7-5-12)16(18)14-8-10-15(11-9-14)17(2)3/h4-11,16,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZQBJHOCXPUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374363 | |

| Record name | 4-(Dimethylamino)-4'-methylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93026-72-3 | |

| Record name | 4-(Dimethylamino)-4'-methylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

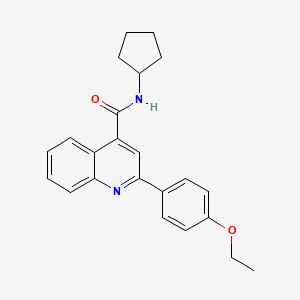

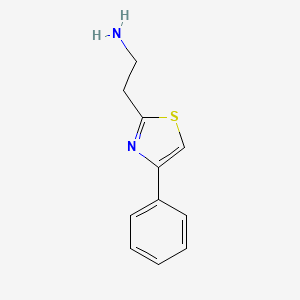

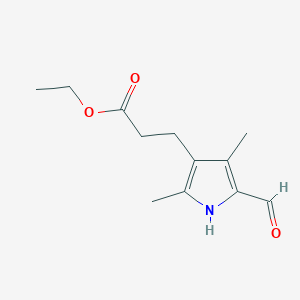

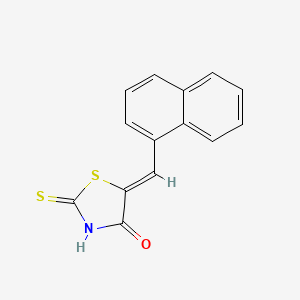

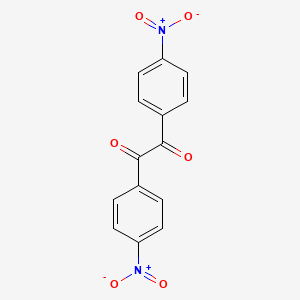

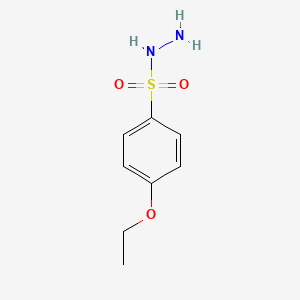

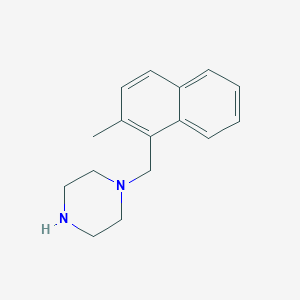

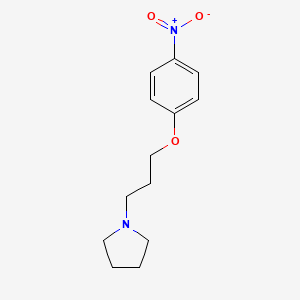

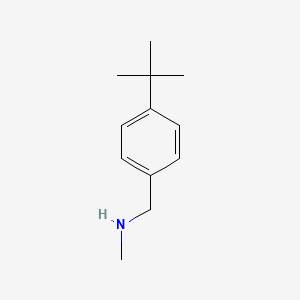

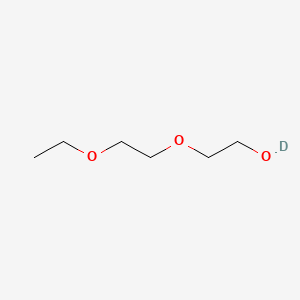

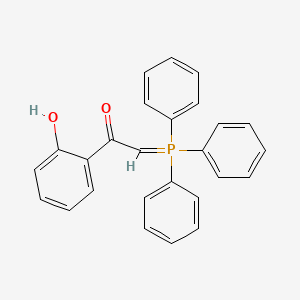

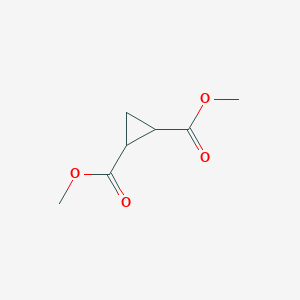

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。